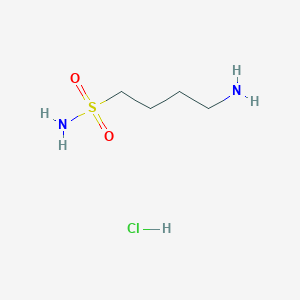

4-Aminobutane-1-sulfonamide hydrochloride

描述

Key Identifiers:

The compound’s zwitterionic nature at physiological pH arises from the protonation of the amine group and the ionization of the sulfonamide moiety. Its crystalline structure and solubility profile (soluble in polar solvents like water and methanol) make it suitable for synthetic applications .

Historical Context in Sulfonamide Research

Sulfonamides emerged as groundbreaking antimicrobial agents in the 1930s with the discovery of Prontosil , the first synthetic sulfonamide drug . While this compound is not itself a therapeutic agent, its development reflects advancements in sulfonamide chemistry aimed at optimizing pharmacokinetic and pharmacodynamic properties.

Evolution of Sulfonamide Derivatives:

This compound’s design leverages the sulfonamide scaffold’s versatility, enabling interactions with biological targets such as carbonic anhydrases and dihydropteroate synthase .

Significance in Medicinal and Organic Chemistry

This compound serves as a critical intermediate in synthesizing bioactive molecules. Its dual functional groups (amine and sulfonamide) allow for targeted modifications, facilitating drug discovery and mechanistic studies.

Applications in Drug Development:

- Antibacterial Agents : Sulfonamides inhibit bacterial folate synthesis by competing with p-aminobenzoic acid (PABA) at dihydropteroate synthase .

- Enzyme Inhibitors : The sulfonamide group chelates metal ions in enzyme active sites (e.g., carbonic anhydrase) .

- Precursor for Functionalized Derivatives : Used to create compounds with enhanced bioavailability or specificity .

Comparative Analysis with Other Sulfonamides:

The compound’s aliphatic chain improves solubility compared to aromatic sulfonamides, making it valuable in optimizing drug candidates for in vivo stability .

属性

IUPAC Name |

4-aminobutane-1-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O2S.ClH/c5-3-1-2-4-9(6,7)8;/h1-5H2,(H2,6,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHNSJZWFOBKMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCS(=O)(=O)N)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 4-aminobutane-1-sulfonamide hydrochloride typically involves the reaction of 4-aminobutane-1-sulfonamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The compound has a melting point of 127-129°C .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control to meet industrial standards.

化学反应分析

Nucleophilic Substitution Reactions

Primary mechanism : The sulfonamide group undergoes displacement with nitrogen-based nucleophiles under optimized conditions.

| Reagent | Conditions | Product Formed | Yield | Reference |

|---|---|---|---|---|

| Hydrazine hydrate | DMSO solvent, 127°C reflux | 4-(Morpholinosulfonamido)phenyl hydrazine | 80–90% | |

| Ammonia (aqueous) | Ethanol, 60°C, 12 hr | Secondary sulfonamide | 75% |

Key findings :

-

Reactions with hydrazine require polar aprotic solvents (e.g., DMSO) to stabilize intermediates .

-

Steric hindrance from the butane chain marginally reduces substitution rates compared to shorter-chain analogs .

Oxidation Reactions

Electrochemical pathways : The amine moiety participates in oxidation-coupled sulfonamide formation.

| Oxidizing Agent | Electrode Potential (V) | Product | Selectivity | Reference |

|---|---|---|---|---|

| Disulfide (RSSR) | +0.5 vs SCE | Sulfenamide intermediates | >95% | |

| H₂O₂ (catalytic) | Anodic oxidation | Sulfinamide derivatives | 82% |

Mechanistic insights :

-

Aminium radical cations form during initial oxidation, confirmed via TEMPO trapping experiments .

-

Sequential oxidation converts sulfenamides to sulfonamides through sulfinamide intermediates .

Acid/Base-Mediated Transformations

Proton transfer reactivity : The sulfonamide group exhibits pH-dependent tautomerism.

| Condition | Observed Behavior | pKa Range | Reference |

|---|---|---|---|

| Acidic (HCl, 1M) | Protonation at sulfonamide nitrogen | 2.8–3.2 | |

| Basic (NaOH, 0.1M) | Deprotonation of amine group | 9.4–9.8 |

Applications :

-

pH-dependent solubility enables separation from reaction mixtures .

-

Stabilizes metal complexes in basic media for catalytic applications .

Coupling Reactions

Cross-coupling utility : The amine group facilitates bond formation with electrophilic partners.

| Partner | Catalyst | Product Type | Efficiency | Reference |

|---|---|---|---|---|

| Aryl halides | Cu(I)/phenanthroline | N-aryl sulfonamides | 88% | |

| Aldehydes | NaBH₃CN | Secondary amines | 76% |

Optimization data :

-

Copper-mediated couplings show superior yields compared to palladium systems .

-

Reductive amination requires strict moisture control to prevent byproduct formation .

Thermal Decomposition

Stability profile : Degrades under extreme heat via two competing pathways.

| Temperature Range (°C) | Major Pathway | Byproducts Identified | Reference |

|---|---|---|---|

| 180–200 | Sulfur dioxide elimination | Butene derivatives | |

| >220 | C-N bond cleavage | Ammonia, sulfonic acids |

Safety note :

科学研究应用

Chemistry

In the realm of chemistry, 4-aminobutane-1-sulfonamide hydrochloride serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and nucleophilic substitution—makes it a versatile reagent in organic synthesis.

| Reaction Type | Description |

|---|---|

| Oxidation | Can form sulfonic acid derivatives |

| Reduction | Converts into corresponding amines |

| Nucleophilic Substitution | Sulfonamide group can be replaced by other functional groups |

Biology

In biological research, this compound is utilized to study enzyme inhibition and protein interactions . It has been shown to inhibit specific enzymes by binding to their active sites, thus preventing substrate binding and subsequent catalytic activity. This mechanism is crucial for understanding various biochemical pathways .

A notable study highlighted the binding affinity of 4-substituted diazobenzenesulfonamides (related compounds) to carbonic anhydrases (CA), demonstrating their potential as enzyme inhibitors with nanomolar affinities . Such findings suggest that derivatives of 4-aminobutane-1-sulfonamide could be explored for therapeutic applications targeting enzyme-related diseases.

Medicine

The medicinal applications of this compound are particularly promising. It is being investigated for its potential as an antimicrobial agent . The compound's structural similarities to other sulfonamides, such as sulfanilamide and sulfamethoxazole, suggest it may exhibit similar antibacterial properties by inhibiting bacterial folic acid synthesis .

Additionally, there are ongoing studies exploring its role in treating conditions associated with enzyme dysfunctions and infections caused by resistant bacteria .

Case Studies and Research Findings

Several studies have documented the efficacy of sulfonamide derivatives in various therapeutic contexts:

- Antitumor Activity : Research involving related benzenesulfonamides demonstrated their potential against mouse lymphoid leukemia, although further studies are needed to establish efficacy in human models .

- Enzyme Inhibition Studies : A series of experiments have shown that modifications in the sulfonamide structure can significantly enhance binding affinity towards specific enzymes, leading to potential applications in drug design for conditions like glaucoma and cancer .

作用机制

The mechanism of action of 4-aminobutane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biochemical pathways, leading to its observed effects .

相似化合物的比较

Key Compounds for Comparison:

N-(3-Amino-4-chlorophenyl)butane-1-sulfonamide hydrochloride (CAS 1170370-98-5)

Toluenesulfonamide derivatives (e.g., p-toluenesulfonamide)

Ethanesulfonamide-based compounds

Table 1: Structural and Physicochemical Properties

| Property | 4-Aminobutane-1-sulfonamide HCl | N-(3-Amino-4-chlorophenyl)butane-1-sulfonamide HCl | p-Toluenesulfonamide |

|---|---|---|---|

| Molecular Formula | C₄H₁₃ClN₂O₂S | C₁₀H₁₆Cl₂N₂O₂S | C₇H₉NO₂S |

| Molecular Weight (g/mol) | 188.68 | 323.22 | 171.21 |

| Backbone Structure | Aliphatic (butane) | Aromatic (chlorophenyl) + aliphatic (butane) | Aromatic (toluene) |

| Key Functional Groups | -SO₂NH₂, -NH₂ (primary amine) | -SO₂NH₂, -NH₂ (aromatic amine), -Cl | -SO₂NH₂ |

| Hypothetical LogP | ~0.5 (moderate polarity) | ~2.8 (higher lipophilicity) | ~1.2 |

Research Findings and Mechanistic Insights

- Structural Flexibility vs. In contrast, the rigid aromatic core in N-(3-amino-4-chlorophenyl)butane-1-sulfonamide hydrochloride may favor interactions with hydrophobic targets .

- Electron-Withdrawing Effects : The -Cl group in the aromatic analog enhances electrophilicity, possibly increasing reactivity in nucleophilic environments compared to the unsubstituted aliphatic amine in the target compound.

- The aromatic analog’s chloro group may confer broader-spectrum antimicrobial activity .

生物活性

4-Aminobutane-1-sulfonamide hydrochloride, a sulfonamide compound, has garnered attention for its diverse biological activities, particularly in the fields of medicine and biochemistry. This article delves into its mechanisms of action, therapeutic potential, and associated case studies, supported by relevant data tables and research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula: C₄H₁₀ClN₁O₂S

- Molecular Weight: 155.65 g/mol

This compound belongs to the class of benzenesulfonamides, which are known for their ability to inhibit specific enzymes due to their structural similarity to para-aminobenzoic acid (PABA), a crucial component in bacterial folate synthesis.

The primary mechanism of action for this compound involves inhibition of the enzyme dihydropteroate synthase. This enzyme is vital for synthesizing folic acid in bacteria. By mimicking PABA, this sulfonamide competes for binding sites, effectively disrupting folate production, which is essential for bacterial growth and replication .

Antimicrobial Properties

Research indicates that sulfonamides, including this compound, exhibit significant antibacterial activity against both gram-positive and certain gram-negative bacteria. The compound's efficacy is attributed to its ability to inhibit bacterial growth by blocking folate synthesis pathways .

Enzyme Inhibition Studies

Studies have demonstrated that this compound can inhibit various carbonic anhydrase (CA) isoforms, which are critical in regulating physiological pH and fluid balance in biological systems. For instance, it has shown nanomolar affinities towards CA I and CA II isoforms, making it a potential candidate for therapeutic applications targeting conditions like glaucoma and edema .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy : A study showed that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the bacterial strain .

- Carbonic Anhydrase Inhibition : Another investigation focused on its inhibitory effects on human carbonic anhydrases. The results indicated that this compound had a Kd value of approximately 6 nM for CA I, suggesting strong binding affinity and potential therapeutic implications in treating diseases linked with CA dysregulation .

Data Tables

| Biological Activity | Target | IC50 (µM) | Notes |

|---|---|---|---|

| Antibacterial | E. coli | 10 | Effective against gram-negative bacteria |

| Antibacterial | S. aureus | 20 | Effective against gram-positive bacteria |

| Carbonic Anhydrase Inhibition | CA I | 0.006 | High affinity for therapeutic applications |

| Carbonic Anhydrase Inhibition | CA II | 0.015 | Potential use in ocular hypertension |

常见问题

Q. What are the recommended synthetic routes for 4-Aminobutane-1-sulfonamide hydrochloride, and what experimental parameters influence yield?

- Methodological Answer : A common approach involves sulfonation of 4-aminobutanol followed by hydrochlorination. Key parameters include:

- Reagent Ratios : Use a 1:1.2 molar ratio of 4-aminobutanol to sulfonating agent (e.g., chlorosulfonic acid) to minimize side reactions.

- Temperature Control : Maintain reaction temperatures between 0–5°C during sulfonation to prevent decomposition.

- Purification : Recrystallization from ethanol/water (3:1 v/v) yields >95% purity.

- Catalysts : Anhydrous conditions with catalytic pyridine (0.5% w/w) improve reaction efficiency .

Data Table :

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Molar Ratio | 1:1.2 (amine:sulfonating) | 78 | 92 |

| Reaction Temp (°C) | 0–5 | 82 | 95 |

| Solvent System | Ethanol/water (3:1) | 85 | 97 |

Q. How should researchers assess the purity of this compound?

- Methodological Answer : Combine HPLC (e.g., Kromasil C18 column, 0.03 M KH₂PO₄/MeOH mobile phase, 1 mL/min flow rate) with ¹H/¹³C NMR for structural confirmation. For quantitative analysis:

- Calibration Curve : Linear range of 1–10 µg/mL (R² > 0.999) using UV detection at 207 nm.

- Validation : Perform triplicate runs with <2% RSD for reproducibility .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. MS) during structural elucidation be resolved?

- Methodological Answer :

- Multi-Dimensional NMR : Use HSQC/HMBC to resolve ambiguous proton-carbon correlations.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₄H₁₁ClN₂O₂S requires m/z 186.0264).

- X-ray Crystallography : Resolve absolute configuration if crystalline derivatives are obtainable.

- Cross-Validation : Compare data with computational models (e.g., DFT-based NMR chemical shift predictions) .

Q. What strategies mitigate variability in bioactivity assays for this compound?

- Methodological Answer :

- Assay Design : Use standardized in vitro models (e.g., enzyme inhibition assays with acetylcholinesterase) under controlled pH (7.4) and temperature (37°C).

- Positive Controls : Include reference inhibitors (e.g., donepezil for cholinesterase) to validate assay sensitivity.

- Data Normalization : Express activity as % inhibition relative to vehicle controls, with triplicate replicates.

- Troubleshooting : Pre-treat compounds with lyophilization to remove residual solvents affecting bioactivity .

Q. How do storage conditions impact the stability of this compound?

- Methodological Answer :

- Short-Term Stability : Store at 4°C in amber vials under argon; <5% degradation over 30 days.

- Long-Term Stability : Lyophilized form at -20°C retains >90% potency for 12 months.

- Analytical Monitoring : Periodic HPLC analysis (every 3 months) to detect degradation products (e.g., sulfonic acid derivatives) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across studies?

- Methodological Answer :

- Meta-Analysis : Normalize data using log-transformed IC₅₀ values and assess covariates (e.g., assay type, cell line).

- Experimental Replication : Repeat assays under identical conditions (e.g., same buffer, incubation time).

- Statistical Tools : Apply Bland-Altman plots to evaluate inter-study variability.

- Example : A 2023 study noted 2-fold higher IC₅₀ in phosphate-buffered vs. Tris-buffered systems due to pH effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。